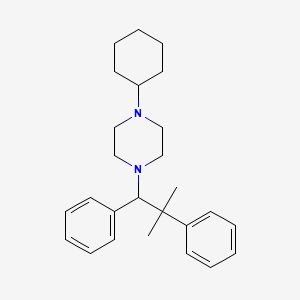
1-Cyclohexyl-4-(2-methyl-1,2-diphenylpropyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-4-(2-methyl-1,2-diphenylpropyl)piperazine is a synthetic compound known for its complex structure and diverse applications It is characterized by a cyclohexyl group attached to a piperazine ring, which is further substituted with a 2-methyl-1,2-diphenylpropyl group
Preparation Methods
The synthesis of 1-Cyclohexyl-4-(2-methyl-1,2-diphenylpropyl)piperazine involves multiple steps, typically starting with the preparation of the piperazine ring. The cyclohexyl group is introduced through a cyclization reaction, followed by the addition of the 2-methyl-1,2-diphenylpropyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effectiveness and scalability.
Chemical Reactions Analysis
1-Cyclohexyl-4-(2-methyl-1,2-diphenylpropyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogens or other substituents can be introduced using reagents like sodium iodide or potassium bromide.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound has been investigated for its interactions with biological systems, particularly its binding affinity to certain receptors.
Medicine: Research has explored its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-4-(2-methyl-1,2-diphenylpropyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Cyclohexyl-4-(2-methyl-1,2-diphenylpropyl)piperazine can be compared to other similar compounds, such as:
1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine: Known for its psychoactive properties and interaction with opioid receptors.
1-Cyclohexyl-4-(3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl)piperazine: Studied for its potential as a sigma-2 receptor agonist and its effects on cancer cells.
These comparisons highlight the unique structural features and applications of this compound, distinguishing it from other related compounds.
Properties
CAS No. |
88144-94-9 |
|---|---|
Molecular Formula |
C26H36N2 |
Molecular Weight |
376.6 g/mol |
IUPAC Name |
1-cyclohexyl-4-(2-methyl-1,2-diphenylpropyl)piperazine |
InChI |
InChI=1S/C26H36N2/c1-26(2,23-14-8-4-9-15-23)25(22-12-6-3-7-13-22)28-20-18-27(19-21-28)24-16-10-5-11-17-24/h3-4,6-9,12-15,24-25H,5,10-11,16-21H2,1-2H3 |
InChI Key |
NTKWBNYVSDEJGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(C2=CC=CC=C2)N3CCN(CC3)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




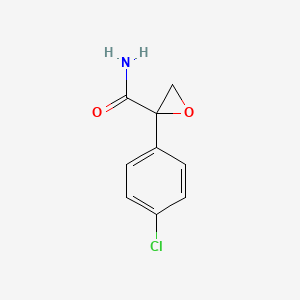
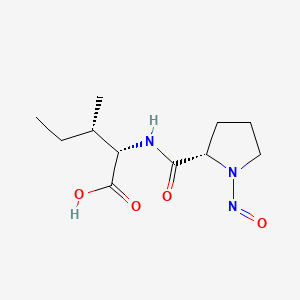
![3-[(3-Methoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14398416.png)
![N-{3-[Bis(3-chloroprop-2-en-1-yl)amino]phenyl}methanesulfonamide](/img/structure/B14398421.png)
![Acetamide, 2-[[(4-methylphenyl)sulfonyl]amino]-N-(2-phenylethyl)-](/img/structure/B14398422.png)
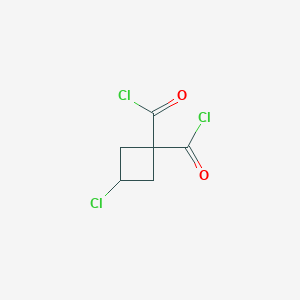
![(2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14398445.png)
![3-Methylidenespiro[5.5]undec-1-ene](/img/structure/B14398453.png)
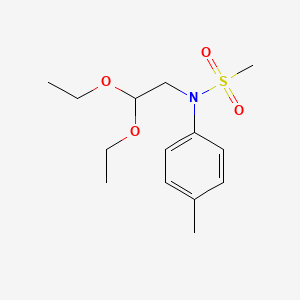
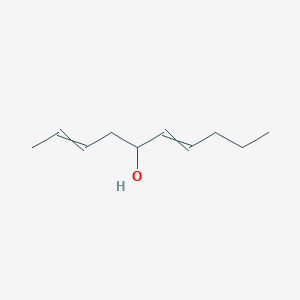
![Glycyl-N-[(3-carboxyphenyl)methyl]glycinamide](/img/structure/B14398468.png)
![N-[3-(Hexadecanoylsulfanyl)propanoyl]glycine](/img/structure/B14398491.png)
